5-Methyl-2-p-tolyl-thiazole-4-carboxylic acid ethyl ester
Overview
Description
5-Methyl-2-p-tolyl-thiazole-4-carboxylic acid ethyl ester is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a methyl group at the 5-position, a p-tolyl group at the 2-position, and an ethyl ester group at the 4-position of the thiazole ring. It is a white to pale yellow crystalline powder with a density of 1.198 g/cm³ and a boiling point of 239.1°C at 760 mmHg .
Preparation Methods
The synthesis of 5-Methyl-2-p-tolyl-thiazole-4-carboxylic acid ethyl ester can be achieved through a one-step condensation reaction. The process involves the reaction of ammonium thiocyanate with 2-chloroacetoacetic acid ethyl ester. This method avoids the traditional multi-step reactions and diazotization, resulting in higher yields and simpler operations . Industrial production methods focus on solvent-free reactions to simplify solvent recovery and reduce costs.
Chemical Reactions Analysis
5-Methyl-2-p-tolyl-thiazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Methyl-2-p-tolyl-thiazole-4-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-p-tolyl-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In the case of its use in medicine, the compound acts as a precursor to cefditoren pivoxil, which inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. This leads to the disruption of cell wall formation and ultimately bacterial cell death.
Comparison with Similar Compounds
Similar compounds to 5-Methyl-2-p-tolyl-thiazole-4-carboxylic acid ethyl ester include:
4-Methylthiazole-5-carboxylic acid ethyl ester: Differing by the absence of the p-tolyl group.
2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester: Differing by the presence of a cyano and isobutoxy group instead of the p-tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
ethyl 5-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-4-17-14(16)12-10(3)18-13(15-12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLBRENORBTAIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=C(C=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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